5-(diethyl-λ4-sulfanylidene)-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
Overview
Description
5-(diethyl-λ4-sulfanylidene)-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a sulfanylidene group, a fluorophenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous environments and the use of specific reagents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated systems to control reaction conditions precisely. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(diethyl-λ4-sulfanylidene)-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazinane trione core, altering its oxidation state.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different substituents on the phenyl ring .
Scientific Research Applications
5-(diethyl-λ4-sulfanylidene)-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(diethyl-λ4-sulfanylidene)-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The sulfanylidene group can form bonds with metal ions, while the fluorophenyl group can interact with aromatic systems. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(diethyl-λ4-sulfanylidene)-1-[(4-chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione
- 5-(diethyl-λ4-sulfanylidene)-1-[(4-bromophenyl)methyl]-1,3-diazinane-2,4,6-trione
- 5-(diethyl-λ4-sulfanylidene)-1-[(4-methylphenyl)methyl]-1,3-diazinane-2,4,6-trione
Uniqueness
What sets 5-(diethyl-λ4-sulfanylidene)-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione apart is the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(diethyl-λ4-sulfanylidene)-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-3-22(4-2)12-13(19)17-15(21)18(14(12)20)9-10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPBEFSCHQKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=C1C(=O)NC(=O)N(C1=O)CC2=CC=C(C=C2)F)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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